molecular formula C7H16N2O2 B074167 N(6)-Methyllysine CAS No. 1188-07-4

N(6)-Methyllysine

Cat. No. B074167
CAS RN: 1188-07-4
M. Wt: 160.21 g/mol
InChI Key: PQNASZJZHFPQLE-LURJTMIESA-N
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Description

N(6)-Methyllysine is a post-translational modification of lysine residues that plays a crucial role in regulating gene expression and chromatin structure. This modification involves the addition of a methyl group to the nitrogen atom of the lysine side chain, which is catalyzed by lysine methyltransferases (KMTs). N(6)-Methyllysine has been found in a wide range of proteins, including histones, transcription factors, and signaling molecules, and is involved in a variety of cellular processes, such as DNA replication, repair, and transcription.

Scientific Research Applications

Epigenetic Implications

  • Methyllysine Reader Proteins : N(6)-Methyllysine plays a significant role in epigenetics. Methyllysine reader proteins, which recognize and interpret methylated lysine residues, are crucial in many cellular processes. These include development, cell cycle regulation, stress responses, oncogenesis, and other disease pathways. Recent research suggests that chemical inhibitors targeting these reader proteins may be potential drug candidates (Milosevich & Hof, 2016).

Genomic Studies

  • N(6)-Methyldeoxyadenosine in Genome : N(6)-methyldeoxyadenosine, a variant of N(6)-Methyllysine, has been found in significant proportions in the Chlamydomonas genome, particularly around transcription start sites. This suggests a regulatory role in gene expression in eukaryotic organisms (Fu et al., 2015).

Protein Analysis and Modifications

  • Synthetic Receptors for Methyllysine : Synthetic receptors have been developed to recognize and bind methylated lysines, a prominent class of post-translational modifications (PTMs). These artificial antibodies are useful in biochemical assays, tracking signaling pathways, and potentially in diagnostics and therapy (Gruber, 2018).

  • Chromatographic Analysis : High-performance liquid chromatographic methods have been improved for determining N(6)-Methyllysine in biological samples. These techniques are crucial for studying the role of methylated amino acids in biological systems (Minkler et al., 1986).

  • Histone Methyllysine Analogue Engagement : Studies on methyllysine analogues (MLAs) used as proxies for histone methyllysine have shown that MLAs may exhibit distinct binding affinities compared to native methyllysine, impacting interpretations in nucleosome studies (Chen et al., 2017).

Molecular and Cellular Biology

  • Protein Lysine Methylation : N(6)-Methyllysine's role in protein lysine methylation, a key posttranslational modification, is significant in regulating protein functions and gene expression. The balanced activities of protein lysine methyltransferases and demethylases are vital for cellular processes, and their dysregulation is linked to diseases (Luo, 2018).

  • Lysine Methylation Beyond Histones : The methylation of lysine residues is not limited to histones but also occurs in non-histone proteins, playing a critical role in cellular processes (Biggar et al., 2017).

Therapeutic Potential and Challenges

  • Targeting Histone Lysine Demethylases : N(6)-Methyllysine's potential in modulating histone methylation status presents therapeutic possibilities for treating diseases like cancer. The development of inhibitors targeting lysine demethylases is a growing field of research (Thinnes et al., 2014).

properties

CAS RN

1188-07-4

Product Name

N(6)-Methyllysine

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2-amino-6-(methylamino)hexanoic acid

InChI

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11)/t6-/m0/s1

InChI Key

PQNASZJZHFPQLE-LURJTMIESA-N

Isomeric SMILES

CNCCCC[C@@H](C(=O)O)N

SMILES

CNCCCCC(C(=O)O)N

Canonical SMILES

CNCCCCC(C(=O)O)N

Other CAS RN

1188-07-4

physical_description

Solid

synonyms

epsilon-N-methyllysine
epsilon-N-methyllysine hydrochloride, (L-Lys)-isomer
epsilon-N-methyllysine, (DL-Lys)-isomer
N(6)-methyllysine
N(epsilon)-monomethyl-lysine
N-epsilon-methyllysine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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